One-Pot Thiochromen-4-one Synthesis Yield Comparison: Ortho vs. Para Substitution
In a one-pot synthesis of thiochromen-4-ones, 3-(2-methoxyphenylthio)propanoic acid (ortho-substituted) achieved an isolated yield of 73% under optimized conditions [1]. This yield is reported for the specific ortho-substituted substrate and is expected to differ from para- or meta-substituted analogs due to steric and electronic effects on cyclization efficiency [1].
| Evidence Dimension | Isolated yield in one-pot thiochromen-4-one synthesis |
|---|---|
| Target Compound Data | 73% yield |
| Comparator Or Baseline | 3-(4-Methoxyphenylthio)propanoic acid (para-substituted); yield not reported in same study, but class-level trends suggest ortho-substitution affects cyclization outcomes [1] |
| Quantified Difference | Yield data for ortho-substituted analog; comparative yields for para- and meta- analogs not available in the same study, limiting direct head-to-head comparison |
| Conditions | General Procedure A: 3-(arylthio)propanoic acid (1.0 mmol) in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), room temperature, purification by flash column chromatography (silica, 5–10% EtOAc/hexanes) |
Why This Matters
Yield data provides a quantitative benchmark for synthetic planning; the ortho-substitution pattern is known to influence cyclization efficiency and should be considered when selecting starting materials for thiochromen-4-one synthesis.
- [1] MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163. Retrieved from https://www.mdpi.com/2624-8549/7/5/163/xml View Source
